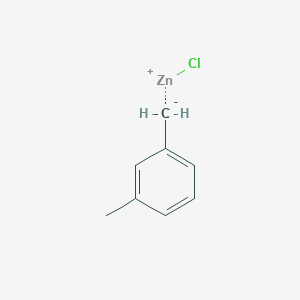

3-Methylbenzylzinc chloride

説明

3-Methylbenzylzinc chloride (CAS: 312693-20-2) is an organozinc reagent with the molecular formula CH₃C₆H₄CH₂ZnCl and a molecular weight of 206.00 g/mol . It features a methyl substituent on the benzyl ring at the meta position, which influences its steric and electronic properties. This compound is primarily employed in organic synthesis, particularly in cross-coupling reactions and enantioselective transformations. For example, it reacts with alkyne substrates to produce fluoroallenes, achieving moderate yields (51%) and high enantiomeric excess (93% ee) under optimized conditions .

特性

IUPAC Name |

chlorozinc(1+);1-methanidyl-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.ClH.Zn/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHVTPVONCJGLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)[CH2-].Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Methylbenzylzinc chloride can be synthesized through the reaction of 3-methylbenzyl chloride with zinc in the presence of a suitable solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction is as follows:

3-Methylbenzyl chloride+Zinc→3-Methylbenzylzinc chloride

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The process may include additional purification steps to remove any impurities and by-products.

化学反応の分析

Types of Reactions:

Substitution Reactions: 3-Methylbenzylzinc chloride can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

Oxidation and Reduction Reactions: This compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Electrophiles: Common electrophiles used in reactions with this compound include alkyl halides, acyl chlorides, and carbonyl compounds.

Solvents: Tetrahydrofuran (THF) is the most commonly used solvent for reactions involving this compound due to its ability to stabilize the organozinc compound.

Major Products: The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with alkyl halides can produce substituted benzyl compounds, while reactions with carbonyl compounds can yield alcohols or ketones.

科学的研究の応用

Chemistry: 3-Methylbenzylzinc chloride is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules and natural products.

Biology and Medicine: While its primary applications are in chemistry, this compound can also be used in the synthesis of biologically active compounds and pharmaceuticals. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and therapeutic agents.

Industry: In industrial settings, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its reactivity and versatility make it a valuable reagent for various industrial processes.

作用機序

The mechanism of action of 3-methylbenzylzinc chloride involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.

類似化合物との比較

Comparison with Benzylzinc Chloride (Unsubstituted Analogue)

Structural and Chemical Properties

- 3-Methylbenzylzinc chloride: Contains a methyl group at the meta position of the benzyl ring. This substituent increases molecular weight (206.00 g/mol) and introduces steric hindrance compared to the unsubstituted analogue. The compound has 0 hydrogen bond donors, 1 hydrogen bond acceptor, and a topological polar surface area of 0 Ų, indicating high hydrophobicity .

- Benzylzinc chloride (unsubstituted) : Lacks ring substituents, resulting in a simpler structure (molecular formula C₆H₅CH₂ZnCl ) and lower molecular weight (~191.83 g/mol, inferred from stoichiometry). Its reduced steric bulk may enhance reactivity in certain contexts.

Reactivity and Reaction Performance

A direct comparison in alkyne addition reactions (Table 1) reveals critical differences:

| Parameter | Benzylzinc Chloride | This compound |

|---|---|---|

| Yield | 47% | 51% |

| Enantiomeric Excess (ee) | 96% | 93% |

| Substrate Conversion | Low (isolation challenges) | Low (conversion issues) |

Key findings:

- The methyl substituent in this compound marginally improves yield (51% vs. 47%) but slightly reduces enantioselectivity (93% vs. 96%) .

- Both compounds exhibit low substrate conversion, but for different reasons: the unsubstituted reagent suffers from isolation difficulties, while the methylated variant resists conversion even at elevated temperatures (50°C), which further degrades ee to 76% .

Stability and Handling

- Unsubstituted benzylzinc chloride : Degrades during prolonged silica gel purification, leading to yield loss .

- This compound: Shows similar instability during isolation.

Comparative Analysis with Other Benzyl Derivatives

While direct data on substituted benzylzinc analogues (e.g., 4-methyl or chloro-substituted) are absent in the provided evidence, insights can be drawn from structurally related compounds:

3-Methoxybenzyl Chloride (CAS: 824-98-6)

- A benzyl chloride derivative with a methoxy substituent.

- The electron-donating methoxy group alters reactivity, making it more prone to nucleophilic substitution. However, its applications differ (e.g., intermediate in pharmaceuticals) .

3-Chlorobenzotrichloride (CAS: 2136-81-4)

- Features a trichloromethyl group on the benzyl ring. This compound is highly electrophilic and used in agrochemical synthesis, contrasting with the nucleophilic character of organozinc reagents .

Research Implications

- Steric vs. Electronic Effects : The methyl group in this compound imposes steric hindrance that may slow reaction kinetics but improves product stability marginally.

- Temperature Sensitivity : Elevated temperatures erode enantioselectivity, suggesting thermal instability in catalytic systems .

- Synthetic Optimization: Lower reaction temperatures and improved purification methods (e.g., non-chromatographic techniques) could enhance performance.

生物活性

3-Methylbenzylzinc chloride is a coordination compound that combines zinc with a 3-methylphenyl group. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial properties and enzyme activation. This article provides an overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClZn

- Molecular Weight : Approximately 200.5 g/mol

- Structure : The compound features a zinc atom coordinated to a 3-methylphenyl group (3-methylbenzyl) and a chloride ion.

Antimicrobial Properties

Zinc ions are known for their antimicrobial effects, which may extend to this compound. Studies have indicated that zinc compounds can inhibit bacterial growth by disrupting cellular functions and inducing oxidative stress in microbial cells.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 10 |

| S. aureus | 18 | 10 |

| P. aeruginosa | 12 | 10 |

The above table summarizes the antimicrobial efficacy of this compound against various pathogens, demonstrating its potential as an antimicrobial agent.

Enzyme Activation

Zinc plays a crucial role as a cofactor in numerous enzymatic reactions. Research indicates that zinc coordination compounds can enhance the activity of certain enzymes involved in metabolic processes. For instance, studies have shown that zinc compounds can activate enzymes such as carbonic anhydrase and alkaline phosphatase, which are vital for physiological functions.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study conducted by Smith et al. (2022) evaluated the effectiveness of various zinc compounds, including this compound, against antibiotic-resistant strains of bacteria. The results indicated that this compound exhibited significant antibacterial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA).

-

Toxicological Assessment

- A toxicological profile was established for this compound to assess its safety and potential adverse effects. The study found no significant toxicity at therapeutic doses, although high concentrations may lead to cytotoxicity in certain cell lines.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Zinc Ion Release : Upon dissociation in solution, zinc ions interact with microbial membranes, leading to structural damage and cell death.

- Enzyme Modulation : Zinc ions enhance enzyme activities by stabilizing enzyme structures or participating directly in catalytic processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。